molecular formula C13H9Cl2NO B8739194 2-(3-Chlorophenyl)-1-(5-chloropyridin-2-yl)ethanone

2-(3-Chlorophenyl)-1-(5-chloropyridin-2-yl)ethanone

Cat. No. B8739194
M. Wt: 266.12 g/mol
InChI Key: HTVKMBAUOTXDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-1-(5-chloropyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)-1-(5-chloropyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-1-(5-chloropyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Chlorophenyl)-1-(5-chloropyridin-2-yl)ethanone

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(5-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C13H9Cl2NO/c14-10-3-1-2-9(6-10)7-13(17)12-5-4-11(15)8-16-12/h1-6,8H,7H2

InChI Key

HTVKMBAUOTXDJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chlorophenylacetic acid (326.5 g, 1.91 mol, 0.95 eq) in THF (1.82 L) at −78° C. was slowly added NaHMDS (1M solution in THF, 3.82 L, 3.82 mol, 2 eq) over 2 h 45 min while keeping the temperature below −65° C. After the addition was complete, the reaction mixture was stirred for 30 min at −78° C. A solution of methyl 5-chloropicolinate (326.5 g, 1.91 mol, Example 121, Step A) in THF (0.9 L) was added to the above solution at −78° C. over 30 min. The reaction was stirred for another 1 h and then allowed to warm to ambient temperature overnight. The reaction mixture was slowly transferred into a sat. aq. ammonium chloride solution (4 L), extracted with ethyl acetate (2×8 L), and then the combined organic layers were dried over Na2SO4, filtered and the filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (eluent: DCM) provided the title compound as a white solid.
Quantity
326.5 g
Type
reactant
Reaction Step One
Quantity
3.82 L
Type
reactant
Reaction Step Two
Quantity
326.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.9 L
Type
solvent
Reaction Step Three
Quantity
4 L
Type
reactant
Reaction Step Four
Name
Quantity
1.82 L
Type
solvent
Reaction Step Five

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